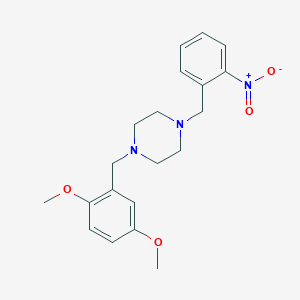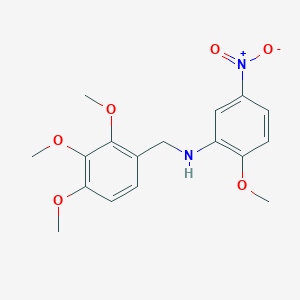![molecular formula C17H21NO2 B444917 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine CAS No. 423737-88-6](/img/structure/B444917.png)
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine, also known as O-4310, is a synthetic compound that belongs to the family of phenoxyphenylalkylamines. It was first synthesized in the 1970s by a team of researchers led by Richard B. Silverman at Northwestern University. O-4310 has been studied extensively for its potential use as a pharmaceutical drug due to its unique chemical structure and pharmacological properties.
Wirkmechanismus
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine acts as a selective antagonist of the sigma-1 receptor, a protein that is found in various tissues throughout the body, including the brain. The sigma-1 receptor has been implicated in a variety of physiological processes, including pain perception, mood regulation, and cellular stress response. By blocking the sigma-1 receptor, this compound is thought to modulate these processes, leading to its observed pharmacological effects.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in animal models. It has been found to reduce pain sensitivity in various pain models, including thermal and mechanical stimuli. Additionally, this compound has been shown to enhance the activity of certain neurotransmitter systems, including the dopamine and serotonin systems, which are involved in mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine in laboratory experiments is its selectivity for the sigma-1 receptor. This allows researchers to study the function of this receptor in isolation, without interference from other receptor systems. However, one limitation of using this compound is its relatively low potency, which can make it difficult to achieve consistent and robust effects in some experimental paradigms.
Zukünftige Richtungen
There are several potential future directions for research on 1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine. One area of interest is its potential use in the treatment of chronic pain, which is a major public health problem worldwide. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various physiological processes. Finally, there is potential for the development of more potent and selective sigma-1 receptor antagonists based on the structure of this compound.
Synthesemethoden
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine can be synthesized using a multistep reaction sequence starting from commercially available starting materials. The synthesis involves the use of various reagents and catalysts, including lithium aluminum hydride, sodium hydride, and palladium on carbon. The yield of the synthesis is typically around 30-40%, and the final product is obtained as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine has been studied for its potential use in the treatment of various medical conditions, including pain, depression, and anxiety. It has been shown to have analgesic and antidepressant effects in animal models, and it has also been found to have anxiolytic properties. Additionally, this compound has been investigated for its potential use as a tool for studying the function of certain neurotransmitter systems in the brain.
Eigenschaften
IUPAC Name |
1-methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-14(13-19-2)18-12-15-7-6-10-17(11-15)20-16-8-4-3-5-9-16/h3-11,14,18H,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLVOSIUWRAEJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)NCC1=CC(=CC=C1)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20386999 |
Source


|
| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
423737-88-6 |
Source


|
| Record name | 1-Methoxy-N-[(3-phenoxyphenyl)methyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20386999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,5-Dimethoxy-phenyl)-[4-(3,4,5-trimethoxy-benzyl)-piperazin-1-yl]-methanone](/img/structure/B444834.png)


![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)
![1-(3,5-Bis{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B444843.png)


![1-(3,4-Dimethoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B444846.png)



![[4-(3-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B444852.png)
![Isopropyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-(4-ethoxyphenyl)-3-thiophenecarboxylate](/img/structure/B444856.png)
